3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol

regioisomerism furan substitution lipophilicity

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol (CAS 1496015-19-0; molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol) is a bifunctional chiral amino alcohol that incorporates a furan-3-yl heterocycle, a primary amine, a secondary alcohol, and a C2-methyl substituent on the propan-1-ol backbone. The compound belongs to the class of 1,3-amino alcohols (γ-amino alcohols), which are recognized pharmacophores in antidepressants, norepinephrine reuptake inhibitors, and chiral ligands for asymmetric catalysis.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13183920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(CN)C(C1=COC=C1)O
InChIInChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6,8,10H,4,9H2,1H3
InChIKeyRUDBIQNAXXSIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol: A Chiral Furan-Based β-Amino Alcohol Building Block for Medicinal Chemistry and Asymmetric Synthesis


3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol (CAS 1496015-19-0; molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol) is a bifunctional chiral amino alcohol that incorporates a furan-3-yl heterocycle, a primary amine, a secondary alcohol, and a C2-methyl substituent on the propan-1-ol backbone . The compound belongs to the class of 1,3-amino alcohols (γ-amino alcohols), which are recognized pharmacophores in antidepressants, norepinephrine reuptake inhibitors, and chiral ligands for asymmetric catalysis [1]. Its furan-3-yl substitution pattern distinguishes it from the more common furan-2-yl regioisomers and positions it for unique electronic and steric interactions in biological and catalytic contexts [2].

Why Generic Substitution Fails for 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol: Regioisomeric, Stereochemical, and Heterocyclic Determinants of Functional Differentiation


Substituting 3-amino-1-(furan-3-yl)-2-methylpropan-1-ol with a structurally similar analog—such as the furan-2-yl regioisomer, the des-methyl derivative, or the thiophene congener—introduces measurable changes in lipophilicity, hydrogen-bond acceptor strength, dipole moment orientation, and stereochemical complexity. The furan-3-yl attachment positions the ring oxygen remotely from the amino alcohol backbone, altering the directionality of hydrogen-bonding interactions compared to the furan-2-yl isomer . The C2-methyl group on the propanol chain creates a second stereocenter, doubling the stereochemical permutations relative to des-methyl analogs and enabling enantioselective biological recognition [1]. Critically, the available published quantitative evidence directly comparing the target compound to close analogs in head-to-head biological or pharmacological assays remains extremely limited; the differentiation data presented below are therefore drawn primarily from computed physicochemical properties, class-level pharmacological inferences from the furan scaffold literature, and comparative commercial availability metrics [2].

Quantitative Differentiation Evidence for 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol Against Its Closest Structural Analogs


Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Substitution Alters Lipophilicity and Hydrogen-Bond Acceptor Geometry

The target compound's furan-3-yl substitution places the ring oxygen at a meta-like position relative to the amino alcohol attachment point, whereas the furan-2-yl regioisomer (CAS 1516366-01-0) positions the oxygen adjacent to the attachment site [1]. This regioisomeric difference produces distinct dipole moment vectors and hydrogen-bond acceptor geometries that influence molecular recognition. The furan-2-yl regioisomer has a measured LogP of 0.9078, with predicted density of 1.105 ± 0.06 g/cm³ and boiling point of 253.3 ± 30.0 °C . While the target compound's directly measured LogP has not been published in peer-reviewed literature, computational predictions suggest a comparable but non-identical value, reflecting the impact of oxygen placement on overall polarity [2].

regioisomerism furan substitution lipophilicity structure-activity relationship

C2-Methyl Substitution: Doubling Stereochemical Complexity and Modulating Lipophilicity Compared to the Des-Methyl Analog

The presence of a methyl group at C2 of the propan-1-ol backbone creates a second stereogenic center in the target compound (C1 and C2 are chiral), yielding four possible stereoisomers. In contrast, the des-methyl analog 3-amino-1-(furan-3-yl)propan-1-ol (CAS 1447967-07-8; MW 141.17 g/mol; molecular formula C₇H₁₁NO₂) possesses only a single stereocenter at C1, producing only two stereoisomers . The additional methyl group also increases molecular weight by 14 Da and raises calculated lipophilicity relative to the des-methyl derivative . This dual-stereocenter architecture significantly expands the accessible chemical space for enantioselective biological screening and asymmetric catalysis applications, where subtle stereochemical variations can produce orders-of-magnitude differences in target binding affinity [1].

stereochemistry methyl effect chiral building block enantioselectivity

Heterocycle Replacement: Furan vs. Thiophene Core Alters LogP, Topological Polar Surface Area, and Hydrogen-Bond Acceptor Strength

Replacing the furan oxygen with sulfur yields 3-amino-2-methyl-1-(thiophen-3-yl)propan-1-ol (CAS 1494291-26-7), a direct heterocyclic congener. Computational chemistry data reveal substantial property differences: the thiophene analog has a LogP of 1.3763—approximately 0.47 log units higher than the furan-2-yl regioisomer's LogP of 0.9078 . Its topological polar surface area (TPSA) of 46.25 Ų reflects the weaker hydrogen-bond acceptor capability of thiophene sulfur compared to furan oxygen . The molecular weight increases to 171.26 g/mol (vs. 155.19 g/mol for the furan target), and the molecular formula changes from C₈H₁₃NO₂ to C₈H₁₃NOS . Although head-to-head biological data directly comparing these two compounds are absent from the peer-reviewed literature, class-level pharmacological evidence indicates that furan-to-thiophene bioisosteric replacement frequently alters receptor binding affinity, metabolic stability, and toxicity profiles in drug candidates [1].

bioisostere furan-thiophene replacement lipophilicity TPSA

Methyl Positional Isomerism: Propan-1-ol vs. Butan-1-ol Backbone Influences TPSA and Conformational Flexibility

Relocating the methyl group from the C2 position of the propan-1-ol chain to the C3 position of a butan-1-ol backbone produces 3-amino-1-(furan-3-yl)butan-1-ol (PubChem CID 164650277), a positional isomer with identical molecular formula (C₈H₁₃NO₂) and molecular weight (155.19 g/mol) but distinct topological and conformational properties [1]. This isomer exhibits an XLogP3-AA of 0 (vs. ~0.6 for the 2,2-dimethylpropan-1-one derivative of the same furan-3-yl series) and a TPSA of 59.4 Ų [1]. The butan-1-ol isomer's hydroxyl and amino groups are separated by three carbon atoms, whereas the target compound's functional groups are separated by two carbons with an intervening methyl branch—producing different intramolecular hydrogen-bonding geometries and metal-chelation propensities [2]. For catalytic applications where the amino alcohol functions as a bidentate ligand, this spatial relationship between the nitrogen and oxygen donor atoms directly influences chelate ring size and catalytic turnover [3].

positional isomerism TPSA conformational analysis structure-property relationship

Best-Fit Research and Industrial Application Scenarios for 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Furan-3-yl Spatial Orientation Distinct from Furan-2-yl Pharmacophores

Medicinal chemistry programs that have identified furan-containing fragments as hits but found furan-2-yl derivatives to exhibit suboptimal target engagement due to dipole moment misalignment should evaluate 3-amino-1-(furan-3-yl)-2-methylpropan-1-ol as an alternative scaffold. The furan-3-yl substitution pattern directs the ring oxygen away from the amino alcohol backbone, creating a hydrogen-bond acceptor vector that is geometrically distinct from the furan-2-yl regioisomer [1]. This differentiation is particularly relevant when crystallographic or docking data indicate that a hydrogen-bond acceptor must be positioned in a specific orientation relative to the protein backbone. The compound's two stereocenters further enable stereospecific optimization of binding interactions, a feature absent in single-stereocenter des-methyl analogs .

Asymmetric Catalysis Using Bidentate Amino Alcohol Ligands with Tunable N–O Chelate Geometry

The target compound's 1,3-amino alcohol motif, combined with its dual stereocenters and furan-3-yl substituent, makes it a candidate for development as a chiral ligand in asymmetric transformations. Literature on structurally related furan-containing β-amino alcohol ligands demonstrates that precise control of N–O donor-atom spacing and stereochemistry is essential for achieving high enantioselectivities—with reported values reaching 98% ee in rhodium-catalyzed asymmetric transfer hydrogenation [1]. The C2-methyl group on the propan-1-ol backbone of the target compound influences the chelate ring conformation upon metal coordination, providing a tunable parameter that is absent in the des-methyl and butan-1-ol positional isomers . Researchers seeking to expand beyond established furanoside-based ligand families may find the furan-3-yl substitution pattern offers distinct steric and electronic properties not accessible with furan-2-yl ligands .

Synthesis of Furan-Containing Heterocyclic Libraries via Regioselective Derivatization at the Furan 2-Position

For synthetic chemists constructing compound libraries, the furan-3-yl attachment leaves the electronically activated 2-position (α-position) of the furan ring available for further regioselective functionalization—electrophilic aromatic substitution, directed metalation, or palladium-catalyzed cross-coupling [1]. This contrasts with the furan-2-yl regioisomer, where the amino alcohol attachment occupies the most reactive position, limiting options for subsequent ring elaboration. The reactive primary amine and secondary alcohol groups on the propanol chain offer additional orthogonal derivatization handles—acylation, sulfonylation, reductive amination, or Mitsunobu reactions—that can proceed independently of furan ring modifications . This bifunctional architecture supports diversity-oriented synthesis strategies where the furan core and the amino alcohol side chain are elaborated in parallel.

Commercial Procurement for Early-Stage Medicinal Chemistry Where Furan-3-yl Scaffolds Are Underrepresented Compared to Furan-2-yl Alternatives

Procurement analysis reveals that 3-amino-1-(furan-3-yl)-2-methylpropan-1-ol is commercially available through Enamine (catalog EN300-682069) at quantities ranging from 50 mg to 5 g, with pricing that reflects its specialized furan-3-yl substitution pattern [1]. In contrast, the thiophene analog (CAS 1494291-26-7) has been listed as discontinued by multiple suppliers including CymitQuimica, suggesting limited commercial availability for the sulfur-containing congener . For research groups building furan-based screening libraries, the furan-3-yl regioisomer addresses a structural gap: the majority of commercially available furan amino alcohols feature furan-2-yl substitution, making the 3-substituted variant a strategically differentiated acquisition for exploring underexploited regions of heterocyclic chemical space. The compound's availability from established suppliers with documented purity (≥95%) supports reproducible screening workflows .

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